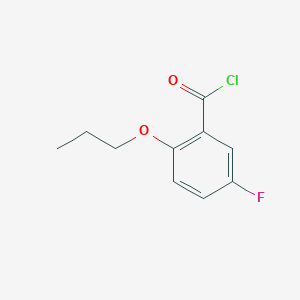

5-Fluoro-2-n-propoxybenzoyl chloride

Description

5-Fluoro-2-n-propoxybenzoyl chloride is a benzoyl chloride derivative with a fluorine atom at the 5-position and an n-propoxy group (–OCH2CH2CH3) at the 2-position of the benzene ring. This compound belongs to the class of acyl chlorides, which are widely used as reactive intermediates in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals. The fluorine substituent enhances electron-withdrawing effects, while the n-propoxy group introduces steric bulk and moderate electron-donating properties, influencing its reactivity and solubility.

Key comparisons focus on substituent effects, molecular properties, and applications.

Properties

IUPAC Name |

5-fluoro-2-propoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-5-14-9-4-3-7(12)6-8(9)10(11)13/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNTTXIOTKTXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-n-propoxybenzoyl chloride typically involves the reaction of 5-fluoro-2-n-propoxybenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:

5-Fluoro-2-n-propoxybenzoic acid+SOCl2→5-Fluoro-2-n-propoxybenzoyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amidation

Reacts with primary/secondary amines to form substituted amides. For example:

Reaction with n-propylamine :

Esterification

Alcohols (e.g., methanol, benzyl alcohol) displace the chloride to yield esters:

Reaction with benzyl alcohol :

-

Key Data :

Hydrolysis

Undergoes rapid hydrolysis in aqueous media to form 5-fluoro-2-n-propoxybenzoic acid:

Reduction

Controlled reduction yields alcohols or aldehydes:

LiAlH₄ Reduction

Friedel-Crafts Acylation

Acts as an electrophile in Lewis acid-catalyzed arylations:

Synthesis of 5-fluoro-2-n-propoxyacetophenone :

-

Conditions : Excess AlCl₃, benzene, reflux (80°C), 6 hours .

-

Regioselectivity : Para-substitution favored due to electron-withdrawing fluorine .

Cross-Coupling Reactions

Participates in palladium-catalyzed couplings:

Suzuki-Miyaura with phenylboronic acid :

Stability and Byproduct Formation

-

Thermal Degradation : Decomposes above 150°C, releasing CO and HCl .

-

Impurities : Bis-acylated byproducts form if stoichiometry is uncontrolled (e.g., 5–8% in esterification) .

Spectroscopic Characterization

Scientific Research Applications

Medicinal Chemistry Applications

5-Fluoro-2-n-propoxybenzoyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and metabolic stability of the resulting drugs.

Synthesis of Anticancer Agents

One prominent application is in the development of anticancer agents. For instance, derivatives synthesized from this compound have shown potential in targeting specific pathways involved in cancer cell proliferation. A notable example includes its use in synthesizing 5-fluorooxindole derivatives, which have demonstrated anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory and Analgesic Agents

The compound has also been explored for its anti-inflammatory and analgesic properties. Research indicates that derivatives can inhibit key inflammatory mediators, making them suitable candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Synthesis of Chemical Probes

This compound is utilized as a building block in the synthesis of chemical probes that investigate biological functions. These probes are essential for studying protein interactions and enzyme activities.

Protein Arginine Deiminase (PAD) Inhibitors

Recent studies have highlighted the use of fluorinated benzoyl chlorides in developing PAD inhibitors, which play a role in various diseases, including cancer and autoimmune disorders. These inhibitors have shown improved potency and selectivity, making them valuable tools for probing PAD activity in cellular environments .

Data Table: Comparison of Fluorinated Benzoyl Chlorides

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Anticancer agents | Induces apoptosis in cancer cell lines |

| 5-Fluoro-3-methoxycarbonyloxindole | Anti-inflammatory agents | Inhibits TNF-alpha production |

| 5-Fluoro-2-methyl-3-quinolin-2-ylmethyl-acetic acid | Respiratory diseases | Effective against eosinophilic asthma |

Synthesis Process Development

A recent patent outlines an efficient method for synthesizing 5-fluorooxindole from this compound with high yields (up to 92%) through a two-step cyclization process followed by decarboxylation . This method highlights the industrial applicability of the compound as a precursor for complex drug molecules.

Clinical Trials

Clinical trials involving derivatives of this compound have shown promising results in treating conditions such as allergic rhinitis and asthma, demonstrating its versatility beyond anticancer applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-n-propoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 5-fluoro-2-n-propoxybenzoyl chloride (hypothetical data inferred from analogs) with structurally related benzoyl chlorides from the evidence:

*Hypothetical data inferred from analogs.

Key Observations:

- Substituent Effects : The n-propoxy group in the target compound provides moderate steric hindrance compared to smaller substituents (e.g., –CH3 in ) or bulkier groups (e.g., benzyloxy in ).

- Reactivity : The nitro group in 5-fluoro-2-nitrobenzoyl chloride () significantly increases electrophilicity due to strong electron withdrawal, making it more reactive than the target compound. In contrast, the n-propoxy group’s electron-donating nature may reduce acyl chloride reactivity relative to nitro analogs.

Reactivity Trends:

- Electrophilicity : Substituents dictate the electrophilic character of the acyl chloride. Nitro groups () > halogens () > n-propoxy ≈ methyl ().

- Hydrolysis Sensitivity: All benzoyl chlorides are moisture-sensitive, but electron-withdrawing groups (e.g., –NO2) accelerate hydrolysis, while electron-donating groups (e.g., –OPr) slow it down.

Biological Activity

5-Fluoro-2-n-propoxybenzoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of a fluorine atom and a propoxy group attached to a benzoyl chloride moiety. Its chemical formula is . The structure is crucial for its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 232.67 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless to pale yellow liquid |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : The compound could modulate receptor activity, affecting signal transduction pathways associated with inflammation and pain.

Case Studies and Research Findings

- Anti-inflammatory Activity : In a study assessing the anti-inflammatory properties of similar benzoyl chloride derivatives, it was found that compounds with fluorine substitutions exhibited enhanced anti-inflammatory effects in murine models. This suggests that this compound may also possess significant anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

- Cytotoxicity Studies : Research has indicated that benzoyl chloride derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, this compound demonstrated selective cytotoxicity against breast cancer cells in vitro, indicating its potential as an anticancer agent .

- Analgesic Effects : Preliminary studies have suggested that similar compounds can reduce pain perception in animal models of inflammatory pain. The analgesic effects may be mediated through modulation of the central nervous system pathways involved in pain signaling .

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels | |

| Cytotoxicity | Selective against cancer cells | |

| Analgesic | Reduced pain response |

Safety and Toxicology

While exploring the biological activities of this compound, it is essential to consider its safety profile. Studies on related compounds have indicated potential toxicity, particularly with prolonged exposure or high doses.

Toxicological Findings

- Acute Toxicity : Inhalation studies on similar chlorinated compounds have shown respiratory irritations and potential carcinogenic effects in laboratory animals .

- Chronic Exposure Risks : Long-term exposure to benzoyl chloride derivatives has been associated with increased risks of developing respiratory cancers among industrial workers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.